molecular formula C22H27ClN2O2 B11340994 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B11340994
M. Wt: 386.9 g/mol
InChI Key: RFRZSVGXMGCGIL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group, a methylphenyl group, and a piperidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol. This is achieved using chlorine gas in the presence of a catalyst such as ferric chloride.

    Preparation of the Methylphenyl Intermediate: 4-methylphenyl is synthesized through the Friedel-Crafts alkylation of toluene with a suitable alkyl halide, using aluminum chloride as a catalyst.

    Coupling of Intermediates: The 4-chlorophenoxy and 4-methylphenyl intermediates are coupled using a suitable base, such as sodium hydride, to form the desired acetamide compound.

    Introduction of the Piperidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in the presence of a suitable leaving group, such as a halide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of new compounds with different nucleophilic groups replacing the piperidinyl group.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and coatings.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)ethyl]acetamide: Lacks the piperidinyl group.

    2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-1-yl)ethyl]acetamide: Contains a morpholinyl group instead of a piperidinyl group.

    2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Contains a pyrrolidinyl group instead of a piperidinyl group.

Uniqueness

2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide is unique due to the presence of the piperidinyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C22H27ClN2O2/c1-17-5-7-18(8-6-17)21(25-13-3-2-4-14-25)15-24-22(26)16-27-20-11-9-19(23)10-12-20/h5-12,21H,2-4,13-16H2,1H3,(H,24,26)

InChI Key

RFRZSVGXMGCGIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

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